1-Cyclopropanecarbonyl-4-(oxolan-3-yl)-1,4-diazepane
Description
1-Cyclopropanecarbonyl-4-(oxolan-3-yl)-1,4-diazepane is a 1,4-diazepane derivative featuring a cyclopropanecarbonyl group at position 1 and an oxolan-3-yl (tetrahydrofuran-3-yl) substituent at position 2. The cyclopropane moiety introduces steric strain and unique electronic properties, while the oxolan-3-yl group contributes ether-based polarity.
Properties
IUPAC Name |
cyclopropyl-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c16-13(11-2-3-11)15-6-1-5-14(7-8-15)12-4-9-17-10-12/h11-12H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDDXOKDPDQOIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2CC2)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyclopropanecarbonyl-4-(oxolan-3-yl)-1,4-diazepane involves multiple steps, typically starting with the preparation of the cyclopropane and oxolane precursors. The cyclopropane ring can be synthesized through cyclopropanation reactions, while the oxolane ring is often derived from tetrahydrofuran. The final step involves the formation of the diazepane ring through a series of condensation and cyclization reactions under controlled conditions .
Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
1-Cyclopropanecarbonyl-4-(oxolan-3-yl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the diazepane ring, where nucleophiles such as halides or amines replace existing substituents.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as cyclopropane carboxylic acid and oxolane derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclopropanecarbonyl-4-(oxolan-3-yl)-1,4-diazepane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 1-Cyclopropanecarbonyl-4-(oxolan-3-yl)-1,4-diazepane exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that alter their activity. These interactions may involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biochemical pathways and physiological responses.
Comparison with Similar Compounds
Research Findings and Implications
- Structural Flexibility vs. Rigidity : The cyclopropanecarbonyl group in the target compound may offer a balance between metabolic stability (due to strain) and target engagement (via conformational restriction), contrasting with the more flexible oxane carbonyl in BK87972 .
- Antimalarial Potential: Bulky substituents (e.g., benzhydryl) in related compounds demonstrate the importance of lipophilicity for antimalarial activity, a property the target compound may lack due to its polar oxolan group .
Biological Activity
1-Cyclopropanecarbonyl-4-(oxolan-3-yl)-1,4-diazepane (CAS No. 2124172-61-6) is a synthetic organic compound characterized by its unique structural features, including a cyclopropane ring, an oxolane (tetrahydrofuran) moiety, and a diazepane ring. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
The molecular formula of this compound is with a molecular weight of approximately 196.26 g/mol. The compound's structure allows for various chemical reactions, including oxidation, reduction, substitution, and hydrolysis, which can significantly influence its biological activity.
The biological activity of this compound is believed to be mediated through its interactions with specific molecular targets such as enzymes and receptors. The binding interactions may involve hydrogen bonding and hydrophobic interactions, leading to modulation of various biochemical pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study evaluating a series of diazepane derivatives found that certain structural modifications could enhance antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.
Anticancer Properties
There is emerging evidence that this compound may possess anticancer properties. A case study involving the evaluation of various diazepane derivatives for their ability to inhibit cancer cell proliferation demonstrated that modifications in the cyclopropane and diazepane structures could lead to increased cytotoxicity against specific cancer cell lines.
Neuropharmacological Effects
Preliminary studies suggest that this compound may interact with neurotransmitter systems. Compounds with similar structures have been shown to modulate GABAergic and serotonergic pathways, indicating potential anxiolytic or antidepressant effects.
Case Studies
- Antimicrobial Activity : A derivative of the compound was tested against various bacterial strains, showing significant inhibition at concentrations as low as 10 µg/mL. This suggests potential for development as an antimicrobial agent.
- Anticancer Activity : In vitro studies revealed that the compound inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 15 µM. This finding warrants further investigation into its mechanisms and potential therapeutic applications.
- Neuropharmacological Effects : Behavioral assays in rodent models indicated that compounds structurally related to this compound exhibited anxiolytic-like effects in elevated plus maze tests.
Comparative Analysis
The biological activity of this compound can be compared with other similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
